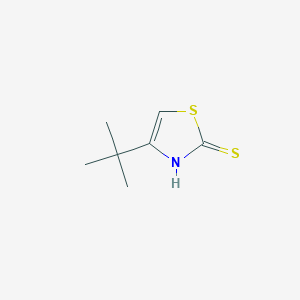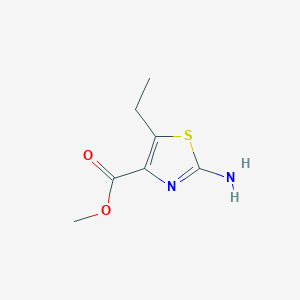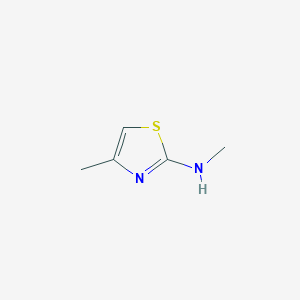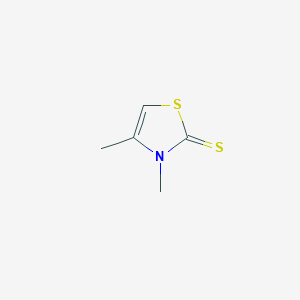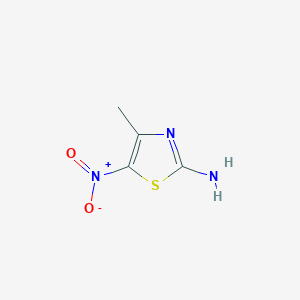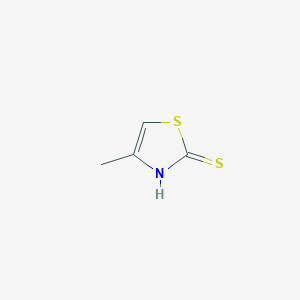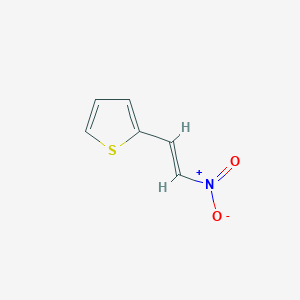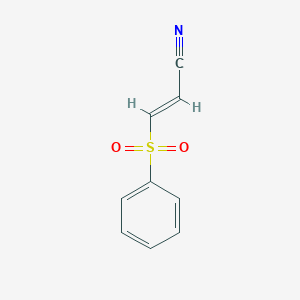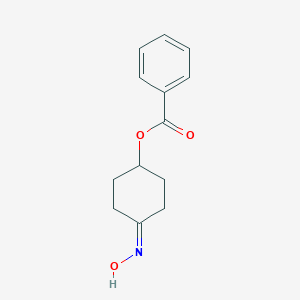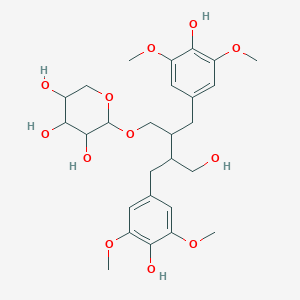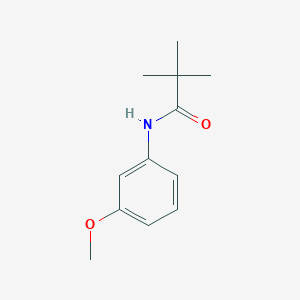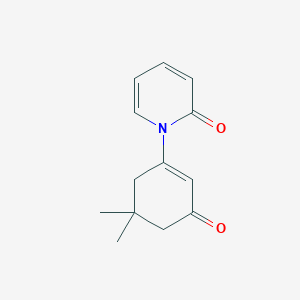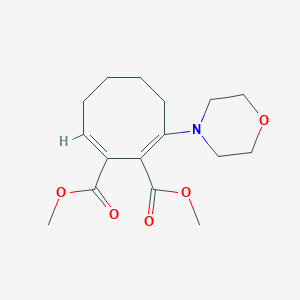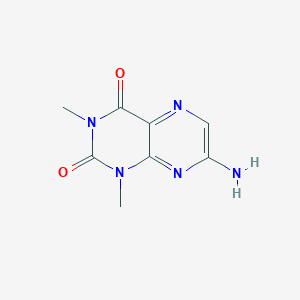
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione, also known as allopurinol, is a xanthine oxidase inhibitor that is commonly used in the treatment of gout and hyperuricemia. It was first synthesized in the 1950s and has since been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
Allopurinol works by inhibiting the enzyme xanthine oxidase, which is responsible for the conversion of hypoxanthine to xanthine and then to uric acid. By inhibiting this enzyme, 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione reduces the production of uric acid, which can lead to a decrease in the formation of urate crystals and the development of gout.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on uric acid production, 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione has been shown to have a variety of other biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve endothelial function, and reduce the risk of cardiovascular disease. It has also been shown to have potential anti-cancer effects, although more research is needed in this area.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione in lab experiments is its well-established mechanism of action and safety profile. It is also relatively inexpensive and widely available. However, one limitation is that it may not be effective in all types of gout or hyperuricemia, and its effects may be influenced by other medications or underlying medical conditions.
Direcciones Futuras
There are several potential future directions for research on 7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione. One area of interest is its potential use in the treatment of kidney disease, as it has been shown to have beneficial effects on renal function. Another area of interest is its potential use in the prevention or treatment of cardiovascular disease, as it has been shown to have anti-inflammatory and antioxidant effects. Finally, more research is needed to explore its potential anti-cancer effects and its use in combination with other cancer treatments.
Métodos De Síntesis
Allopurinol is synthesized from 4,6-dioxypyrimidine by a series of chemical reactions involving hydrazine, cyanogen bromide, and hydrochloric acid. The final product is a white crystalline powder that is soluble in water and has a melting point of 350-360°C.
Aplicaciones Científicas De Investigación
Allopurinol has been extensively studied for its potential therapeutic applications in a variety of diseases, including cardiovascular disease, kidney disease, and cancer. It has been shown to have anti-inflammatory and antioxidant effects, as well as the ability to reduce oxidative stress and improve endothelial function.
Propiedades
Número CAS |
7464-70-2 |
|---|---|
Nombre del producto |
7-Amino-1,3-dimethyl-2,4(1H,3H)-pteridinedione |
Fórmula molecular |
C8H9N5O2 |
Peso molecular |
207.19 g/mol |
Nombre IUPAC |
7-amino-1,3-dimethylpteridine-2,4-dione |
InChI |
InChI=1S/C8H9N5O2/c1-12-6-5(10-3-4(9)11-6)7(14)13(2)8(12)15/h3H,1-2H3,(H2,9,11) |
Clave InChI |
TUPLIFXHFVJPEC-UHFFFAOYSA-N |
SMILES |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)N |
SMILES canónico |
CN1C2=NC(=CN=C2C(=O)N(C1=O)C)N |
Otros números CAS |
7464-70-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



